molecular formula C12H16ClNO2 B13051843 Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate

Cat. No.: B13051843
M. Wt: 241.71 g/mol
InChI Key: NWSGLJQGULVMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. The compound’s structure includes a tert-butyl group, a 3-chlorophenyl group, and a N-methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate typically involves the reaction of 3-chloroaniline with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-chloroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl N-(3-chlorophenyl)carbamate.

    Step 2: The intermediate tert-butyl N-(3-chlorophenyl)carbamate is then reacted with methyl isocyanate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-chlorophenyl)carbamate: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-methylcarbamate derivatives: These compounds share the N-methylcarbamate moiety but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate is unique due to the presence of both the tert-butyl and 3-chlorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

tert-butyl N-(3-chlorophenyl)-N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3

InChI Key

NWSGLJQGULVMSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.